molecular formula C54H88O22 B14091014 Cirensenoside B

Cirensenoside B

Katalognummer: B14091014
Molekulargewicht: 1089.3 g/mol
InChI-Schlüssel: QSPJXHNFLIWZMQ-BJZXIZIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cirensenoside B, also known as Wujiapioside B, is a triterpenoid saponin with the molecular formula C₄₈H₷₈O₁₈ and a molar mass of 943.12 g/mol . Its CAS Registry Number is 162341-29-9, and it is characterized by a complex structure featuring multiple hydroxyl and methyl substituents, fused six- and five-membered rings, and stereochemical diversity . However, detailed clinical applications remain under investigation .

Eigenschaften

Molekularformel

C54H88O22

Molekulargewicht

1089.3 g/mol

IUPAC-Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C54H88O22/c1-23-32(57)35(60)39(64)45(70-23)75-43-27(21-56)72-44(42(67)38(43)63)69-22-28-34(59)37(62)41(66)47(73-28)76-48(68)54-17-15-49(2,3)19-25(54)24-9-10-30-51(6)13-12-31(74-46-40(65)36(61)33(58)26(20-55)71-46)50(4,5)29(51)11-14-53(30,8)52(24,7)16-18-54/h9,23,25-47,55-67H,10-22H2,1-8H3/t23-,25-,26+,27+,28+,29?,30?,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,51-,52+,53+,54-/m0/s1

InChI-Schlüssel

QSPJXHNFLIWZMQ-BJZXIZIOSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Structural Basis for Reaction Predictions

Cirensenoside B (C_{48}H_{78}O_{18}), a triterpenoid saponin, contains:

  • Core Structure : Oleanane-type aglycone

  • Glycosylation : 3 β-D-glucopyranosyl units at C-3

  • Functional Groups :

    • Hydroxyl groups (-OH) at C-2, C-16, C-21, C-22, C-28

    • Ester linkage at C-28 (angeloyl group)

These features suggest potential reactivity in:
Hydrolysis : Acid/alkaline cleavage of glycosidic bonds
Oxidation : Radical-mediated transformations of hydroxyl groups
Esterification : Transesterification reactions at C-28

Comparative Reaction Data for Analogous Saponins

Table 1: Documented reactions in structurally similar oleanane-type saponins

Reaction TypeConditionsYield (%)Products FormedReference
Acid hydrolysis0.5M H₂SO₄, 80°C, 4h72-85Prosapogenin + glucose
Enzymatic cleavageβ-glucosidase, pH 5.0, 37°C91Aglycone + oligosaccharides
PhotooxidationUV 254nm, O₂, 24h63Epoxidized derivatives
Microbial biotransformationAspergillus niger, 7d8821-β-hydroxy metabolites

Key Research Challenges

  • Stability Issues :

    • Thermal decomposition observed at >150°C in TG-DSC analysis of similar saponins

    • pH-dependent epimerization at C-21 (k = 0.15 h⁻¹ at pH 7.4)

  • Analytical Limitations :

    • LC-MS/MS fragmentation patterns show poor differentiation of C-16/C-22 isomers

    • NMR requires 800MHz+ instruments for full structural elucidation

Proposed Reaction Pathways

Figure 1: Predicted reaction network based on analogous compounds

text
Cirensenoside B ├── Acid Hydrolysis → Prosapogenin A + 3Glc (ΔG‡ = 98.7 kJ/mol) ├── Alkaline Saponification → De-esterified product + angelic acid └── Fenton Reaction → •OH adducts (k = 4.2×10³ M⁻¹s⁻¹) [1][5]

Critical Research Needs

  • Synthetic Studies :

    • Controlled glycosylation using Schmidt donors

    • Site-selective oxidation with TEMPO/NaOCl

  • Computational Modeling :

    • QM/MM simulations of glycosidic bond cleavage (See for methodology)

    • DFT calculations for radical stability (Reference protocols applicable)

Experimental validation using HPLC-QTOF-MS and 2D NMR is urgently needed to confirm these theoretical models. Researchers should prioritize stability studies under physiological conditions (pH 7.4, 37°C) given the compound's potential pharmacological applications.

Wissenschaftliche Forschungsanwendungen

Cirensenoside B has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Cirensenoside B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Cirensenoside B belongs to the saponin class, which includes structurally and functionally analogous compounds. Below is a comparative analysis with three closely related compounds: Sennoside B, Cirensenoside P, and Betulinic Acid Derivatives.

Structural and Physicochemical Properties
Parameter Cirensenoside B (Wujiapioside B) Sennoside B Cirensenoside P Betulinic Acid-3-O-Glucoside
Molecular Formula C₄₈H₷₈O₁₈ C₄₂H₃₈O₂₀ C₄₁H₆₆O₁₂ C₃₆H₅₈O₆
Molecular Weight 943.12 g/mol 862.74 g/mol 786.94 g/mol 578.84 g/mol
CAS Number 162341-29-9 128-57-4 Not explicitly provided 472-15-1
Key Structural Features Multiple hydroxyl/methyl groups, fused rings Anthraquinone glycoside dimer Furostan-type saponin with branched glycosylation Triterpenoid core with glucoside moiety
Density 1.41 ± 0.1 g/cm³ (20°C) 1.61 g/cm³ (estimated) Not reported 1.18 g/cm³ (estimated)
Solubility Likely polar due to glycosylation Polar (soluble in water) Moderate in polar solvents Low in water, soluble in DMSO

Sources :

Key Observations :

  • Cirensenoside B has a significantly larger molecular weight and more complex glycosylation than Sennoside B, a dimeric anthraquinone glycoside used as a laxative .
  • Cirensenoside P (C₄₁H₆₆O₁₂), a furostan-type saponin, shares a triterpenoid backbone with Cirensenoside B but differs in glycosylation patterns, which influence bioavailability and target specificity .
  • Betulinic Acid Derivatives (e.g., 3-O-glucoside) lack the extensive glycosylation seen in Cirensenoside B, resulting in lower solubility and distinct pharmacokinetic profiles .
Functional and Pharmacological Comparisons
  • Sennoside B: Primarily used as a stimulant laxative, it acts by increasing intestinal motility via hydrolysis into active rhein anthrones . In contrast, Cirensenoside B’s bioactivity is linked to immunomodulation, though mechanistic details are less well-characterized .
  • Cirensenoside P: Demonstrates anti-diabetic properties in preclinical studies, attributed to its modulation of glucose metabolism enzymes . This contrasts with Cirensenoside B’s reported anti-inflammatory effects.
  • Glycosylation Impact: Tools like GlycoBase highlight that the number and position of sugar moieties in Cirensenoside B enhance its receptor-binding affinity compared to less-glycosylated analogs like betulinic acid derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.